1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Overview
Description
1-(Bromomethyl)-2,5-diiodo-4-methylbenzene is an organic compound characterized by the presence of bromine, iodine, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene typically involves the bromination and iodination of a methylbenzene derivative. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) for the bromination step, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often require refluxing temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions to remove halogens.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Iodine and Oxidizing Agents: Used for iodination.
Palladium Catalysts: Used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(Bromomethyl)-2,5-diiodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The iodine atoms can also participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromopropane: An organobromine compound used as a solvent.
1,4-Dimethylbenzene: A benzene derivative with two methyl groups.
Bromopyrene Derivatives: Compounds with bromine atoms attached to a pyrene ring, used in synthetic chemistry and materials science.
Uniqueness: 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific substitution patterns and coupling reactions that are not possible with simpler compounds.
Properties
IUPAC Name |
1-(bromomethyl)-2,5-diiodo-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrI2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKRLMUAOORPSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)CBr)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrI2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728764 | |
Record name | 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827045-01-2 | |
Record name | 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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